Product packaging for 1-butyl-2-methylbenzene(Cat. No.:CAS No. 1595-11-5)

1-butyl-2-methylbenzene

Cat. No.: B043884
CAS No.: 1595-11-5
M. Wt: 148.24 g/mol
InChI Key: NUJILYKLNKQOOX-UHFFFAOYSA-N
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Description

1-Butyl-2-methylbenzene (CAS 1595-11-5) is an alkyl-substituted aromatic compound with the molecular formula C 11 H 16 and a molecular weight of 148.24 g/mol. This compound serves as a valuable intermediate in organic synthesis and materials science research, particularly for studying steric and electronic effects in substituted benzene rings. Researchers can utilize this compound in various catalytic and synthetic applications. Its structure makes it a candidate for use in Friedel-Crafts alkylation studies and as a starting material for the synthesis of more complex organic molecules. The physical properties of this compound, as determined from calculated data, include a boiling point of approximately 482.74 K (209.59 °C) and a melting point of 252.67 K (-20.48 °C). Its vapor pressure can be correlated using the equation ln(Pvp) = A + B/(T + C) with coefficients A=14.402, B=-3986.64, and C=-73.67, where Pvp is in kPa and T is in Kelvin . Selected Physical Properties: Property Value Unit Molecular Weight 148.24 g/mol Boiling Point (T boil ) 482.74 K Melting Point (T fus ) 252.67 K Critical Temperature (T c ) 685.93 K Critical Pressure (P c ) 2608.40 kPa Standard Enthalpy of Formation (Δ f H° gas ) -45.31 kJ/mol WARNING: This product is strictly for research purposes and is classified as For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Ensure all handling and experimental procedures are conducted by qualified professionals in accordance with applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B043884 1-butyl-2-methylbenzene CAS No. 1595-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16/c1-3-4-8-11-9-6-5-7-10(11)2/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJILYKLNKQOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074273
Record name Benzene, 1-butyl-2-methyl-
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595-11-5
Record name 1-Butyl-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1595-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butyl-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-butyl-2-methyl-
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Synthetic Methodologies and Reaction Kinetics of 1 Butyl 2 Methylbenzene

Established Synthetic Pathways for 1-Butyl-2-methylbenzene and its Analogs

Friedel-Crafts Alkylation Approaches for Substituted Benzenes

The Friedel-Crafts alkylation is a fundamental and widely utilized method for attaching alkyl substituents to aromatic rings, including the synthesis of this compound and its analogs. byjus.commt.com This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide or an alkene with an aromatic compound in the presence of a Lewis acid catalyst. mt.comadichemistry.com Common catalysts include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). byjus.commasterorganicchemistry.com

The reaction proceeds through the generation of a carbocation electrophile from the alkylating agent, facilitated by the Lewis acid. byjus.commt.com This carbocation then attacks the electron-rich aromatic ring, leading to the formation of an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the alkylated product. jove.commasterorganicchemistry.com

For the synthesis of butyl-substituted toluenes, such as this compound, toluene (B28343) can be reacted with a butylating agent like 1-butene (B85601) or tert-butyl alcohol. jst.go.jpresearchgate.net The choice of catalyst and reaction conditions can influence the isomer distribution of the resulting butylmethylbenzene products. For instance, using phosphorus pentoxide as a catalyst in the alkylation of toluene with 1-butene has been shown to yield a specific isomer distribution. jst.go.jp Similarly, various zeolite catalysts have been investigated for the alkylation of toluene with tert-butyl alcohol, with the catalyst's acidic properties affecting the conversion and selectivity. researchgate.netresearchgate.netrsc.org

It is important to note that Friedel-Crafts alkylations are susceptible to certain limitations. One significant issue is the potential for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one before alkylating the aromatic ring. masterorganicchemistry.comlibretexts.org This can lead to a mixture of products. Additionally, the reaction is often subject to polyalkylation, where the initial alkylated product, being more reactive than the starting material, undergoes further alkylation. adichemistry.com

Table 1: Examples of Friedel-Crafts Alkylation for Butyl-Substituted Benzenes
Aromatic SubstrateAlkylating AgentCatalystMajor Product(s)Reference
Toluene1-ButenePhosphorus pentoxidesec-Butyltoluenes (p-, m-, o- isomers) jst.go.jp
Toluenetert-Butyl alcoholZeolite catalysts (HY, Hβ, HMCM-22)4-tert-butyltoluene (B18130), 3-tert-butyltoluene researchgate.net
Benzene (B151609)2-ChlorobutaneAluminum chloride2-Butylbenzene jove.com

Direct Halogenation and Subsequent Functionalization of Alkylbenzenes

Another synthetic route to functionalized alkylbenzenes involves the direct halogenation of the aromatic ring, followed by subsequent reactions to introduce the desired functional groups. This approach is particularly useful when direct alkylation is not feasible or leads to undesirable isomer mixtures.

The halogenation of an alkylbenzene, such as toluene, is an electrophilic aromatic substitution reaction. libretexts.org The reaction of toluene with chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum bromide (AlBr₃) results in the substitution of a hydrogen atom on the aromatic ring with a halogen atom. libretexts.orgdeogiricollege.org The methyl group on the toluene ring is an ortho-, para-directing group, meaning the incoming halogen will preferentially substitute at the positions ortho (next to) and para (opposite) to the methyl group. libretexts.org This leads to a mixture of 2-halotoluene and 4-halotoluene.

Once the halogenated alkylbenzene is obtained, the halogen atom can be replaced by other functional groups through various reactions. For example, aryl halides can be coupled with Grignard reagents in the presence of a suitable catalyst to form new carbon-carbon bonds. acs.org This allows for the introduction of an alkyl group, such as a butyl group, at the position of the halogen.

Other Alkylation and Arylation Strategies for Substituted Aromatic Systems

Beyond classical Friedel-Crafts reactions, a variety of other alkylation and arylation strategies have been developed for the synthesis of substituted aromatic compounds. These methods often offer improved selectivity and functional group tolerance.

Tandem Oligomerization and Friedel-Crafts Alkylation: In some catalytic systems, ethylene (B1197577) can be oligomerized to form longer chain alkenes, such as 1-butene and 1-hexene, which then act as alkylating agents for an aromatic solvent like toluene in a tandem reaction sequence. rsc.orgresearchgate.net Nickel(II) complexes activated with ethylaluminum dichloride have been shown to catalyze both the oligomerization of ethylene and the subsequent Friedel-Crafts alkylation of toluene, leading to the formation of mono-, di-, and tri-alkyltoluenes. rsc.orgresearchgate.net

Directed C-H Arylation: Transition metal-catalyzed C-H activation and arylation have emerged as powerful tools for the construction of biaryl compounds. nih.govdicp.ac.cn These methods often employ a directing group on the aromatic substrate to achieve site-selective arylation. For instance, ruthenium catalysts have been used for the ortho-C-H arylation of aromatic acids with aryl halides. dicp.ac.cnbohrium.com While this approach is highly effective for ortho-functionalization, meta-selective C-H arylations have also been developed using specialized molecular scaffolds. nih.gov Palladium-catalyzed α-arylation of ketones is another strategy that has been utilized for the synthesis of highly substituted aromatic systems. pnas.orgorganic-chemistry.org

Grignard Reagent Cross-Coupling: The cross-coupling of aryl Grignard reagents with alkyl halides, catalyzed by transition metals like nickel, provides a direct method for forming carbon-carbon bonds and introducing alkyl chains onto an aromatic ring. acs.org This approach can offer high stereochemical integrity, as demonstrated in the synthesis of optically active 2-methylbutylbenzene. acs.org

Mechanistic Investigations of this compound Formation and Transformation

Electrophilic Aromatic Substitution Mechanisms in Butylmethylbenzenes

The formation of butylmethylbenzenes, including this compound, primarily occurs through electrophilic aromatic substitution (EAS). pearson.compearson.com The mechanism of EAS involves a two-step process. masterorganicchemistry.com

Attack of the Electrophile: The aromatic ring, acting as a nucleophile, attacks a strong electrophile. In the case of Friedel-Crafts alkylation, the electrophile is a carbocation or a complex that behaves like one, generated from an alkyl halide or alkene with a Lewis acid. byjus.comopenochem.org This initial attack is the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu

Deprotonation: A weak base removes a proton from the carbon atom of the arenium ion that bears the new alkyl group. masterorganicchemistry.com This step is fast and restores the aromaticity of the ring, yielding the final substituted product. msu.edu

In the context of producing butylmethylbenzenes, the substituents already present on the benzene ring (the methyl group in toluene) direct the position of the incoming butyl group. The methyl group is an electron-donating group and therefore an ortho-, para-director. pearson.com This means that the electrophilic attack by the butyl carbocation will preferentially occur at the ortho and para positions relative to the methyl group.

The nitration of p-tert-butylmethylbenzene is another example of an electrophilic aromatic substitution reaction. pearson.com In this case, both the tert-butyl and methyl groups are electron-donating and ortho-, para-directors, influencing the position of the incoming nitro group. pearson.com

Oxidation and Reduction Pathways of this compound Derivatives

The alkyl side chains of aromatic compounds like this compound can undergo oxidation and reduction reactions.

Oxidation: The alkyl side chain of an alkylbenzene can be oxidized to a carboxylic acid group (–CO₂H) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). libretexts.orgtestbook.com For this reaction to occur, the carbon atom attached directly to the aromatic ring (the benzylic carbon) must have at least one hydrogen atom. masterorganicchemistry.com For example, n-butylbenzene is oxidized to benzoic acid. testbook.com In the case of this compound, both the butyl and methyl side chains could potentially be oxidized. The oxidation of 1-(tert-butyl)-2-methylbenzene with KMnO₄ has been reported to yield 2-(tert-butyl)benzoic acid, indicating that under these conditions, the methyl group is oxidized while the tert-butyl group, which lacks a benzylic hydrogen, remains intact. mdpi.com Electrochemical oxidation provides an alternative method for the oxidation of alkyl aromatic compounds. google.com

Kinetic and Mechanistic Studies of this compound Synthesis and Reactions

The synthesis of this compound is often achieved through Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds with aromatic compounds. mt.com The kinetics and mechanism of this reaction are highly dependent on the catalytic system employed.

Catalytic Systems and Their Influence on Reaction Rates and Selectivity

Friedel-Crafts alkylation typically utilizes a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate an alkyl halide, which then acts as an electrophile. mt.commasterorganicchemistry.com The reaction of toluene with a butyl halide (e.g., 1-bromobutane (B133212) or tert-butyl chloride) in the presence of a Lewis acid catalyst can yield a mixture of butyltoluene isomers, including this compound.

The choice of catalyst significantly impacts the reaction rate and the regioselectivity of the product distribution. For instance, in the tert-butylation of toluene, zeolite catalysts have been extensively studied as environmentally friendlier alternatives to traditional Lewis acids. researchgate.netresearchgate.net Zeolites like H-β and H-MOR have been shown to be active catalysts for the vapor-phase tert-butylation of toluene with tert-butyl alcohol. researchgate.net The acidity and pore structure of the zeolite influence the product selectivity. For example, in the tert-butylation of toluene, the para-isomer is often the major product due to steric constraints within the zeolite pores, which disfavor the formation of the ortho-isomer. researchgate.net

The reaction temperature and the molar ratio of reactants are also crucial parameters. In the alkylation of toluene with tert-butyl alcohol over zeolite catalysts, the conversion of toluene and the selectivity towards p-tert-butyltoluene are influenced by the reaction temperature and the toluene to tert-butyl alcohol molar ratio. researchgate.net

The use of solid acid catalysts, such as certain zeolites and phosphotungstic acid supported on silica, has been explored for the alkylation of benzene with long-chain olefins. etsu.edu These catalysts can offer high conversion rates and selectivity under specific conditions. For example, a lanthanide-promoted zeolite catalyst yielded 94% undecylbenzene (B49552) in the alkylation of benzene. etsu.edu

Below is a data table summarizing the influence of different catalytic systems on the alkylation of toluene.

Catalyst SystemAlkylating AgentKey Findings
Zeolite H-β and H-MORtert-Butyl alcoholThe para-isomer was the predominant product, with minimal formation of the ortho-isomer due to steric hindrance. researchgate.net
La₂O₃-modified HY zeolitetert-Butyl alcoholShowed catalytic activity with para-selectivity around 82% at 473 K. researchgate.net
FeY Zeolitetert-Butyl chlorideDemonstrated high selectivity for monoalkylation in the tert-butylation of ethylbenzene. scielo.br
Aluminum Chloride (AlCl₃)Butyl halideA traditional Lewis acid catalyst for Friedel-Crafts alkylation, often leading to a mixture of isomers. mt.com

Phase Transfer Catalysis in the Synthesis of Butyl-Substituted Aromatics

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgptfarm.pl This method can enhance reaction rates, improve yields, and allow for milder reaction conditions. rjptonline.org In the synthesis of butyl-substituted aromatics, PTC can be employed for alkylation reactions.

The catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of a reactant (e.g., an anion) from the aqueous phase to the organic phase where the reaction with the organic substrate occurs. wikipedia.orgrjptonline.org For instance, the synthesis of sec-butyl disulfide has been achieved from sec-butyl chloride and a sulfur-sodium hydroxide (B78521) solution using TBAB as a phase transfer catalyst, with an average yield of 84.95%. researchgate.net

In the context of synthesizing butyl-substituted aromatics, PTC can be applied to the O-alkylation of phenols. A kinetic study on the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane under solid-liquid PTC conditions demonstrated the effectiveness of a multi-site phase transfer catalyst. researchgate.net The reaction rate was found to follow pseudo-first-order kinetics and was influenced by the concentration of the catalyst, temperature, and stirring speed. researchgate.net

The use of PTC offers several advantages, including the avoidance of expensive aprotic solvents and the use of inexpensive and safer oxidants. rjptonline.org The workup of the reaction is also often simplified. rjptonline.org

The table below presents data on the application of phase transfer catalysis in related syntheses.

ReactionCatalystReactantsKey Findings
Synthesis of sec-Butyl disulfideTetrabutyl ammonium bromidesec-Butyl chloride, Sulfur, Sodium hydroxideAchieved an average product yield of 84.95%. researchgate.net
Synthesis of 1-butoxy-4-tert-butylbenzeneMulti-site phase transfer catalyst4-tert-butylphenol, 1-bromobutaneReaction rate enhanced with increased catalyst concentration and temperature, following pseudo-first-order kinetics. researchgate.net
Oxidation of alkyl aromatics to aldehydesTetrabutyl ammonium hydrogen sulphateSubstituted toluene, Sodium bromateA simple and selective method for oxidation in good yields. rjptonline.org

Advanced Spectroscopic and Structural Elucidation of 1 Butyl 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

Proton (¹H) NMR Studies of Butylmethylbenzenes

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring relationships within a molecule. For alkylbenzenes like 1-butyl-2-methylbenzene, the ¹H NMR spectrum exhibits characteristic signals for both the aromatic and the aliphatic butyl group protons.

The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons. In the case of butylmethylbenzenes, the aromatic protons typically resonate in the downfield region (around 7.0-7.3 ppm) due to the deshielding effect of the benzene (B151609) ring current. The protons of the butyl group, being in an aliphatic environment, appear in the upfield region of the spectrum. The methyl group attached to the ring also shows a characteristic signal.

The multiplicity of the signals, governed by spin-spin coupling, provides information about the number of adjacent protons. For instance, a triplet for the terminal methyl group of the butyl chain indicates two adjacent protons, while a quartet for the methylene (B1212753) group attached to the ring would suggest three neighboring protons on the adjacent carbon. magritek.comdocbrown.info The integration of the peaks corresponds to the relative number of protons in each environment. magritek.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic Protons (C₆H₄) 7.0 - 7.3 Multiplet
Methylene Protons (-CH₂-Ar) 2.5 - 2.7 Triplet
Methylene Protons (-CH₂-CH₂-Ar) 1.5 - 1.7 Multiplet
Methylene Protons (-CH₂-CH₃) 1.3 - 1.5 Multiplet
Methyl Protons (-CH₃ of butyl) 0.9 - 1.0 Triplet

Carbon-13 (¹³C) NMR Characterization of Butylmethylbenzenes

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single sharp line, simplifying the analysis of complex structures. libretexts.org

The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) than in ¹H NMR, which minimizes signal overlap. bhu.ac.inyoutube.com The positions of the signals indicate the type of carbon atom. Aromatic carbons in butylmethylbenzenes resonate in the range of approximately 120-145 ppm, while the aliphatic carbons of the butyl group appear in the upfield region (around 10-40 ppm). bhu.ac.inoregonstate.edu The carbon of the methyl group attached to the ring will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon Assignment Predicted Chemical Shift (ppm)
Quaternary Aromatic Carbon (C-1) 140 - 145
Quaternary Aromatic Carbon (C-2) 135 - 140
Aromatic Carbons (CH) 125 - 130
Methylene Carbon (-CH₂-Ar) 35 - 40
Methylene Carbon (-CH₂-CH₂-Ar) 30 - 35
Methylene Carbon (-CH₂-CH₃) 20 - 25
Methyl Carbon (-CH₃ of butyl) 10 - 15

Advanced NMR Techniques for Conformational Analysis of Alkylbenzene Isomers

Advanced NMR techniques, such as two-dimensional (2D) NMR and Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for the detailed conformational analysis of flexible molecules like alkylbenzenes. rsc.orgcopernicus.org These methods can reveal through-bond and through-space correlations between nuclei, providing insights into the spatial arrangement of atoms and the preferred conformations of the alkyl side chain relative to the aromatic ring. rsc.orgnumberanalytics.com

For instance, 2D-EXSY (Exchange Spectroscopy) can be used to study the interconversion between different conformers or rotational isomers. rsc.org NOE experiments can identify protons that are close to each other in space, even if they are not directly bonded, which helps to determine the molecule's three-dimensional structure in solution. rsc.org The study of rotational energy barriers around individual bonds can also be accomplished using NMR techniques, providing a deeper understanding of the molecule's dynamic behavior. copernicus.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. edinst.comthermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups and bond types.

For this compound, the FT-IR spectrum would exhibit characteristic bands for:

Aromatic C-H stretching: Sharp bands typically appear above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Bands from the butyl and methyl groups are observed in the 2800-3000 cm⁻¹ region.

Aromatic C=C stretching: One or more bands are typically found in the 1450-1600 cm⁻¹ region. libretexts.orgresearchgate.net

C-H bending vibrations: These appear at lower frequencies and can be indicative of the substitution pattern on the benzene ring. libretexts.org

The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification.

Table 3: Characteristic FT-IR Absorption Bands for Alkylbenzenes

Vibrational Mode Typical Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1450

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

In the context of this compound, Raman spectroscopy can provide valuable information about:

Ring breathing modes: The symmetric stretching of the entire benzene ring gives rise to a strong and characteristic Raman signal. nih.gov

C-C skeletal vibrations: The vibrations of the carbon backbone of the butyl group and its attachment to the ring can be observed.

Substituent-sensitive modes: The positions of certain Raman bands can be influenced by the nature and position of the substituents on the benzene ring. aip.orgdtic.mil

By combining FT-IR and Raman data, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its unambiguous identification and structural characterization. nih.govacs.org

Electronic Spectroscopy and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the benzene ring. The UV spectrum of benzene itself is characterized by three main absorption bands originating from π → π* electronic transitions. hnue.edu.vnspcmc.ac.in These are the E1 band (around 184 nm), the E2 band (around 204 nm), and the B-band (around 256 nm). spcmc.ac.in The E1 and E2 bands are often referred to as primary bands, while the B-band is a secondary or fine-structure band. spcmc.ac.in

The substitution of alkyl groups, such as the butyl and methyl groups in this compound, onto the benzene ring alters the electronic properties of the chromophore. These alkyl groups act as auxochromes, causing shifts in the absorption wavelengths (λmax) and intensities of these bands. The presence of alkyl substituents typically leads to a bathochromic shift (a shift to longer wavelengths) of the B-band. spcmc.ac.in This effect is attributed to hyperconjugation, where the σ-electrons of the alkyl C-H bonds interact with the π-electron system of the aromatic ring. spcmc.ac.in

Furthermore, substitution on the benzene ring often leads to a loss of the fine vibrational structure that is characteristic of the B-band in unsubstituted benzene. spcmc.ac.in This is due to the increased molecular complexity and the introduction of various vibrational modes. Studies on various alkylbenzenes, including butylbenzenes, show significant selective absorption in the 220 to 280 nm ultraviolet region. nist.gov While a specific, high-resolution spectrum for pure this compound is not detailed in foundational literature, the expected UV-Vis spectrum would show a primary absorption band shifted from benzene's 204 nm and a less intense, broader secondary band shifted from benzene's 256 nm, likely appearing in the 260-275 nm range. Impurities can significantly influence the electronic structure and transitions, which is reflected in the UV/VIS spectrum. oup.com

Table 1: Characteristic UV Absorption Bands of Benzene and Expected Shifts for Alkylbenzenes

Transition BandTypical λmax for BenzeneExpected Effect in this compoundPrimary Reason for Shift
E2-band ~204 nm spcmc.ac.inBathochromic Shift (to longer wavelength)Hyperconjugation and inductive effects of alkyl groups.
B-band ~256 nm spcmc.ac.inBathochromic Shift and loss of fine structureHyperconjugation and disruption of symmetry. spcmc.ac.in

X-ray Diffraction for Solid-State Structural Determination of Butylmethylbenzene Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions. Since this compound is a liquid at room temperature, X-ray diffraction analysis cannot be performed on the compound itself. However, the technique is invaluable for studying solid derivatives of butylmethylbenzene or other polysubstituted benzenes. asianscientist.comnih.gov

The analysis of crystalline benzene derivatives reveals how substituents influence the molecular geometry and the packing of molecules in the crystal lattice. iucr.org For example, in the solid state, bulky substituents dictate the conformation and can lead to specific intermolecular interactions, such as C–H···π interactions, which are common in the packing of aromatic compounds. mdpi.comacs.org The crystal structures of various substituted benzenes have been successfully determined, providing insight into how different functional groups affect the solid-state assembly. acs.orgacs.orgnih.govgdut.edu.cn

For a hypothetical solid derivative of this compound, X-ray diffraction would elucidate:

Ring Deformations: The planarity of the benzene ring and any minor distortions caused by the steric strain of the adjacent butyl and methyl groups. iucr.org

Conformation of Alkyl Chains: The exact torsion angles of the butyl group in the solid state. mdpi.com

Crystal Packing: How individual molecules arrange themselves, influenced by weak van der Waals forces and potential C-H···π interactions between the alkyl chains and the aromatic rings of neighboring molecules. acs.org

While a crystal structure for this compound is not available, the wealth of data from substituted benzene derivatives demonstrates that X-ray diffraction is an essential tool for understanding their detailed molecular and supramolecular structure in the solid phase. nih.goviucr.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₁H₁₆), the nominal molecular weight is 148 amu, and its mass spectrum exhibits characteristic features of an alkylbenzene. nih.gov

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•), which would be observed at a mass-to-charge ratio (m/z) of 148. Alkyl-substituted benzenes undergo typical fragmentation pathways, primarily involving cleavage at the benzylic position, which is the carbon atom attached to the aromatic ring. jove.com The most prominent fragmentation involves the cleavage of the bond beta to the ring, leading to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation.

For this compound, the major fragmentation pathways include:

Benzylic Cleavage: Loss of a propyl radical (•C₃H₇) from the butyl chain results in a fragment at m/z 105. This fragment corresponds to the methylbenzyl cation, which can rearrange to the more stable methyltropylium ion.

Formation of Tropylium Ion: A competing fragmentation involves cleavage of the side chain to form a benzyl cation, which then rearranges into the highly stable tropylium cation (C₇H₇⁺) at m/z 91. jove.comutexas.edu This is often the base peak (the most intense peak) in the mass spectra of alkylbenzenes with longer alkyl chains. utexas.edu

McLafferty Rearrangement: Alkylbenzenes with a side chain of at least three carbons can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the aromatic ring, followed by the elimination of a neutral alkene (in this case, propene). This process would result in a fragment ion at m/z 106.

It is noteworthy that different isomers of disubstituted benzenes often produce nearly identical mass spectra, which can make unambiguous identification based on mass spectrometry alone challenging. jove.com

Table 2: Principal Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio)Proposed Fragment IonLikely StructureNotes
148 [C₁₁H₁₆]⁺•Molecular IonRepresents the intact molecule minus one electron.
105 [C₈H₉]⁺Methyltropylium IonFormed by loss of a propyl radical (•C₃H₇) via benzylic cleavage. A very significant peak.
91 [C₇H₇]⁺Tropylium IonFormed by cleavage of the butyl group. Often the base peak for alkylbenzenes. jove.comutexas.edu
92 [C₇H₈]⁺•Toluene (B28343) Radical CationCan be formed via McLafferty rearrangement. jove.com

Computational and Theoretical Investigations of 1 Butyl 2 Methylbenzene

Quantum Chemical Approaches for Molecular Geometry and Electronic Structure

Quantum chemical calculations have become indispensable tools for investigating the molecular and electronic structures of organic compounds. yukiozaki.com These methods provide detailed insights into molecular geometries, conformational preferences, and electronic properties that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations and Basis Set Selection for Butylmethylbenzenes

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. DFT methods, such as B3LYP and B3PW91, are frequently employed to optimize molecular geometries and calculate various properties of butylmethylbenzenes and related alkylbenzenes. researchgate.netbeilstein-journals.org The selection of an appropriate basis set is crucial for obtaining accurate results. For butylmethylbenzenes, basis sets like 6-311+G(d,p) and def2TZVP have been shown to provide a good balance between computational cost and accuracy. researchgate.netrsc.org For instance, DFT calculations at the B3LYP-D3BJ/def2TZVP level have been successfully used to determine the relative energies and normal mode vibrations of various alkylbenzene conformers. rsc.org

The choice of the basis set can influence the calculated properties. Larger basis sets, while computationally more expensive, generally provide more reliable results. rsc.org For example, studies on similar molecules have utilized the 6-311++G(d,p) basis set to investigate solvent effects and other properties. researchgate.netresearchgate.net The combination of a suitable DFT functional and basis set allows for the accurate prediction of molecular structures and electronic properties, which are essential for understanding the molecule's reactivity and behavior.

Ab Initio Methods in Alkylbenzene Conformational Studies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also valuable for studying the conformational landscapes of alkylbenzenes. researchgate.netaip.org Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory provide high-accuracy benchmarks for conformational energies and structures. For example, ab initio calculations at the MP2/aug-cc-pVDZ level have been used to investigate the potential energy surfaces of methyl-substituted compounds. researchgate.net

Studies on n-alkylbenzenes have employed ab initio calculations to predict stable conformers and analyze their rotational spectra. aip.org For instance, in n-propylbenzene, two stable conformers (trans and gauche) were predicted by ab initio calculations and later confirmed by experimental observations. aip.org Similarly, for n-butylbenzene, four of the five theoretically predicted conformers were experimentally identified. aip.org These studies highlight the predictive power of ab initio methods in elucidating the complex conformational preferences of flexible molecules like 1-butyl-2-methylbenzene. The agreement between theoretical predictions and experimental data validates the accuracy of these computational approaches. aip.orgresearchgate.net

Conformational Analysis and Potential Energy Surfaces of Butylmethylbenzene Isomers

The conformational flexibility of the butyl group in this compound gives rise to multiple possible conformers with different spatial arrangements of the alkyl chain relative to the benzene (B151609) ring. Understanding the potential energy surface (PES) is crucial for identifying the most stable conformers and the energy barriers between them.

Computational studies on related n-alkylbenzenes have shown that the orientation of the alkyl chain is a key determinant of conformational stability. rsc.orgresearchgate.net For n-butylbenzene, several conformers have been identified, distinguished by the dihedral angles of the butyl chain. aip.org The most stable conformations often involve an extended alkyl chain (all-trans) or a coiled form where the chain folds back over the ring (gauche). rsc.orgaip.org For this compound, the presence of the ortho-methyl group introduces additional steric interactions that influence the preferred conformations of the butyl chain. Time-of-flight mass spectrometry of 1-sec-butyl-2-methylbenzene has suggested the presence of only one stable conformation. dtic.mil

The potential energy surface can be explored by systematically varying key dihedral angles and calculating the energy at each point using methods like DFT. researchgate.net This allows for the construction of a detailed energy landscape, revealing the global minimum energy structure and various local minima corresponding to other stable conformers. The relative energies of these conformers determine their population distribution at a given temperature.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

The energies of the HOMO and LUMO, as well as their spatial distribution, provide valuable insights into the chemical behavior of this compound. The interaction between these frontier orbitals governs the course of many chemical reactions. wikipedia.org For electrophilic substitution reactions, a common reaction type for aromatic compounds, the HOMO of the butylmethylbenzene will interact with the LUMO of the electrophile. The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack.

HOMO-LUMO Energy Gap Analysis for Reactivity Insights

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. libretexts.orgschrodinger.com A smaller HOMO-LUMO gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. schrodinger.comscielo.br

The HOMO-LUMO gap can be calculated using various quantum chemical methods, including DFT. schrodinger.com For substituted benzenes like this compound, the nature and position of the substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. The electron-donating nature of the butyl and methyl groups is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzene, thereby increasing its reactivity towards electrophiles.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Representative Alkylbenzene (Example Data)

ParameterEnergy (eV)
HOMO Energy-6.186
LUMO Energy-2.062
HOMO-LUMO Gap (ΔE) 4.124

Note: The data in this table is illustrative and based on calculations for a similar molecule, BDTTMB, at the B3LYP/6-31G(d,p) level of theory. d-nb.info Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites in Butylmethylbenzenes

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. scielo.brnih.gov The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue represents electron-poor regions (positive potential) that are prone to nucleophilic attack. scielo.br

For this compound, the MEP map would reveal the influence of the electron-donating alkyl groups on the charge distribution of the aromatic ring. The butyl and methyl groups increase the electron density on the benzene ring, particularly at the ortho and para positions relative to these substituents. This increased electron density, depicted as red or yellow regions on the MEP map, signifies the nucleophilic character of the aromatic ring, making it susceptible to attack by electrophiles. The hydrogen atoms of the alkyl groups would typically show a positive potential (blue regions), indicating their electrophilic character. scielo.br

The analysis of the MEP surface provides a clear, visual representation of the molecule's reactivity, complementing the insights gained from FMO theory. scielo.brnih.gov It helps in understanding the regioselectivity of electrophilic substitution reactions, predicting that incoming electrophiles will preferentially attack the most electron-rich positions on the aromatic ring.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis provides valuable insights into the electronic structure, bonding interactions, and charge delocalization within a molecule. uni-muenchen.denumberanalytics.com

Studies on similar alkylbenzenes, like toluene (B28343) and p-xylene, have shown that methyl groups can influence the electronic structure through σ-π orbital mixing. researchgate.net This effect is also expected in this compound, where both the butyl and methyl groups contribute to the electronic landscape. The NBO analysis can quantify the energy associated with these donor-acceptor interactions, providing a measure of the charge delocalization. srce.hr The analysis also provides atomic partial charges through Natural Population Analysis (NPA), offering a picture of the electron distribution across the molecule. uni-muenchen.de

Table 1: Key Concepts in NBO Analysis

Term Description
Natural Bond Orbital (NBO) A localized orbital representing a chemical bond or a lone pair. uni-muenchen.defaccts.de
Donor-Acceptor Interaction Interaction between a filled (donor) NBO and an empty (acceptor) NBO, leading to charge delocalization. uni-muenchen.de
Second-Order Perturbation Energy (E(2)) A measure of the stabilization energy resulting from a donor-acceptor interaction. srce.hr
Natural Population Analysis (NPA) A method to calculate atomic partial charges based on the distribution of electrons in Natural Atomic Orbitals. uni-muenchen.de

Theoretical Prediction and Characterization of Spectroscopic Properties (Computational)

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. dtic.mildntb.gov.ua Theoretical calculations can provide valuable information about a molecule's infrared (IR), ultraviolet-visible (UV-Vis), and Raman spectra. dntb.gov.uaresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using methods like Density Functional Theory (DFT). oup.com These calculations involve optimizing the molecule's geometry and then computing its vibrational frequencies and corresponding intensities. oup.com For this compound, the calculated IR spectrum would show characteristic peaks corresponding to C-H stretching vibrations of the aromatic ring and the alkyl groups, as well as C-C stretching and bending vibrations. Comparing the theoretical spectrum with experimental data can aid in the assignment of vibrational modes. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by electronic transitions within the benzene ring. nist.gov Computational methods, such as Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net These transitions are typically of the π → π* type. The presence of the butyl and methyl groups can cause a slight shift in the absorption bands compared to unsubstituted benzene. nist.gov Machine learning models are also emerging as tools for predicting UV-Vis spectra from molecular structures. nih.govchemrxiv.org

Table 2: Computational Methods for Spectroscopic Prediction

Spectroscopic Technique Computational Method Information Obtained
Infrared (IR) Density Functional Theory (DFT) Vibrational frequencies and intensities. oup.com
Ultraviolet-Visible (UV-Vis) Time-Dependent DFT (TD-DFT) Electronic transition energies and oscillator strengths (λmax). researchgate.net

Non-Linear Optical (NLO) Properties Calculations for Butylmethylbenzene Derivatives

Non-linear optical (NLO) materials are of interest for their potential applications in technologies like optical switching and frequency conversion. science.gov Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. srce.hr

Table 3: Key NLO Properties and Their Significance

Property Symbol Description
Polarizability α A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. srce.hr

Topological Analysis of Electron Density (e.g., ELF, LOL, RDG) in Butylmethylbenzene Structures

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a framework for analyzing the electron density (ρ(r)) to understand chemical bonding and molecular structure. wikipedia.orgamercrystalassn.org This approach partitions a molecule into atomic basins based on the topology of the electron density. wiley-vch.de

Electron Localization Function (ELF) and Localization-Overlap Locator (LOL): These functions provide a measure of electron localization in a molecule. In this compound, ELF and LOL analyses would reveal regions of high electron localization corresponding to covalent bonds and lone pairs.

Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize non-covalent interactions (NCIs). protheragen.aichemrxiv.org By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, different types of interactions can be distinguished. For this compound, RDG analysis could reveal weak intramolecular interactions, such as van der Waals forces between the alkyl chains and the benzene ring. protheragen.ai

Table 4: Methods for Topological Analysis of Electron Density

Method Acronym Purpose
Quantum Theory of Atoms in Molecules QTAIM Defines atoms and bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org
Electron Localization Function ELF Identifies regions of high electron localization.
Localization-Overlap Locator LOL Similar to ELF, visualizes electron localization.

Thermochemical Property Estimation via Group Contribution Methods for Alkylbenzenes

Group contribution methods, such as the Benson Group Increment Theory, are widely used to estimate the thermochemical properties of molecules, including the enthalpy of formation (ΔfH°). wikipedia.orgchemrxiv.org These methods are based on the principle that a molecular property can be calculated as the sum of the contributions of its constituent functional groups. researchgate.netnist.gov

For this compound, the enthalpy of formation can be estimated by summing the group additivity values (GAVs) for the relevant groups. nih.govnsf.gov These groups would include contributions for the benzene ring, the primary and secondary carbon atoms of the butyl group, and the methyl group. mdpi.commdpi.com Corrections for steric interactions, such as the ortho-interaction between the adjacent butyl and methyl groups, may also be necessary to improve the accuracy of the prediction. ebi.ac.uk

Several studies have focused on developing and refining group additivity values for alkylbenzenes to achieve "chemical accuracy," which is typically defined as within 1 kcal/mol (or 4 kJ/mol) of the experimental value. mdpi.comresearchgate.net These methods provide a rapid and reliable way to estimate thermochemical data that may be difficult or time-consuming to obtain experimentally. liu.eduacs.org

Table 5: Example of Group Contribution for Enthalpy of Formation

Group Description
C-(C)2(H)(Cb) Carbon atom in the butyl group bonded to two other carbons, a hydrogen, and a benzene carbon.
C-(C)(H)2(Cb) Carbon atom in the butyl group bonded to one other carbon, two hydrogens, and a benzene carbon.
C-(C)(H)3 Carbon atom in the methyl group or the terminal methyl of the butyl group.
Cb-(C)(H) Benzene carbon bonded to a carbon and a hydrogen.
Cb-(C)2 Benzene carbon bonded to two carbons (the attachment points of the alkyl groups).

Table 6: List of Chemical Compounds

Compound Name
This compound
Toluene
p-Xylene

Environmental Chemistry and Degradation Pathways of 1 Butyl 2 Methylbenzene

Advanced Oxidation Processes for Abatement

Where biodegradation is slow or ineffective, chemical degradation methods known as Advanced Oxidation Processes (AOPs) can be employed. These processes are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants.

Photolysis is the degradation of a chemical compound by light. Direct photolysis can occur if the compound absorbs solar radiation, while indirect photolysis involves other substances in the water (sensitizers) that absorb light and produce reactive species that then degrade the pollutant. acs.org For aromatic compounds, photolysis can be an important environmental attenuation mechanism, especially in surface waters. epa.gov The rate and efficiency of photodegradation are influenced by factors such as the compound's chemical structure, light intensity, and pH. nih.govatlantis-press.com

Photo-ozonation combines ozonation with ultraviolet (UV) irradiation. This combination significantly enhances the production of hydroxyl radicals compared to either process alone, leading to more efficient mineralization of organic pollutants. mdpi.com Studies on linear alkylbenzene sulfonates (LAS), which share structural similarities with 1-butyl-2-methylbenzene, have shown that combining TiO2-mediated photocatalysis with ozonation multiplies the efficiency of mineralization. scispace.comresearchgate.net This synergistic effect allows for the cleavage of the aromatic ring and degradation of the molecule. researchgate.net

Catalytic oxidation uses a catalyst to speed up the oxidation of pollutants at lower temperatures than required for thermal incineration. nih.gov This method is effective for removing volatile organic compounds (VOCs), including alkylbenzenes. nih.gov

Various catalysts have been developed for the oxidation of alkylbenzenes:

Noble Metal Catalysts: These are often used for the oxidation of compounds like formaldehyde, but their high cost is a concern. nih.gov

Metal Oxide Catalysts: Supported vanadium oxide catalysts are a significant class of heterogeneous catalysts used in various oxidation reactions. rsc.org Recently, a catalyst containing VO²⁺ supported on silica-coated iron nanoparticles was shown to effectively oxidize various alkylbenzenes at room temperature in water, demonstrating a green and energy-efficient approach. rsc.org

Soluble Catalyst Systems: To overcome issues with insoluble catalysts forming sludge, soluble co-catalyst systems have been developed. For example, a system combining an organic carboxylic acid salt of cobalt with pyridine (B92270) has been used for the liquid-phase oxidation of alkylbenzenes to produce valuable ketones and carbinols without requiring reaction initiators. google.com

These methods are crucial for industrial applications where controlled and rapid removal of specific chemical compounds is required. researchgate.net

Interactive Table: Advanced Oxidation Process (AOP) Performance

ProcessTarget Compound(s)Catalyst/ConditionsEfficiencySource
Photocatalysisp-cresol, Dibutyl-phthalate (DBP)PANI/TiO2/ZnO composite, UV-C light93% degradation of p-cresol, 73% of DBP in 10 hours. cgscholar.com
Photo-FentonLinear Alkylbenzene Sulfonate (LAS)H2O2 and Fe2+, UV lightUp to 86.66% removal. pjoes.com
Photocatalysis + OzonationLinear Alkylbenzene Sulfonates (LAS)TiO2, O3, UV lightSignificantly enhanced mineralization compared to individual processes. scispace.com
Catalytic OxidationToluene (B28343) derivativesVO2+ on Fe3O4@SiO2, t-butyl hydroperoxideHigh selectivity and excellent conversion to related benzoic acids at room temp. rsc.org

Photolysis and Photo-Ozonation Studies of Aromatic Compounds

Environmental Transport and Fate Modeling of Alkylbenzenes

The environmental transport and ultimate fate of alkylbenzenes like this compound are governed by a combination of their physicochemical properties and the characteristics of the receiving environment. rushim.ru Multimedia fate models are employed to predict the distribution and persistence of these compounds in air, water, soil, and sediment. oup.com These models utilize key chemical properties to estimate partitioning and degradation rates.

Alkylbenzenes, including this compound, are categorized as volatile organic compounds (VOCs). europa.eu Their transport and fate are influenced by processes such as volatilization, sorption to organic matter in soil and sediment, and biodegradation. rushim.ruchemeo.com Models like the fugacity-based equilibrium criterion model and regional models such as ChemCAN can be used to predict the environmental distribution of these substances. oup.com For instance, dynamic in-stream models have been developed to assess the fate of related compounds like linear alkylbenzene sulfonates (LAS) in river systems, considering factors like sorption to sediment and biodegradation rates. smolecule.comnih.gov These models are often highly sensitive to biodegradation parameters, highlighting the critical role of microbial activity in the ultimate fate of these compounds. smolecule.comnih.gov

In soil environments, the transport of alkylbenzenes is significantly influenced by their sorption to soil organic carbon. mdpi.com Computer models like HYDRUS-1D can simulate the movement of water and solutes, including alkylbenzenes, through soil, accounting for both sorption and degradation processes. regulations.gov The combined effect of strong sorption and rapid biodegradation often results in the degradation of these chemicals within the upper layers of the soil, reducing the risk of groundwater contamination. regulations.gov

The key physicochemical properties that serve as inputs for these environmental fate models are summarized for C4-alkylbenzenes in the table below. These values, while not all specific to this compound, are representative of the isomers and are crucial for predicting their environmental behavior.

Interactive Data Table: Physicochemical Properties of C4-Alkylbenzene Isomers Relevant to Environmental Fate Modeling

PropertyThis compound1-sec-Butyl-2-methylbenzene1-tert-Butyl-2-methylbenzene (B89558)UnitSource(s)
Molecular Formula C₁₁H₁₆C₁₁H₁₆C₁₁H₁₆- chemeo.comsmolecule.comlookchem.com
Molecular Weight 148.24148.24148.24 g/mol chemeo.comsmolecule.comlookchem.com
Boiling Point ~195-196196~200°C chemeo.comsmolecule.comlookchem.comchemicalbook.com
Melting Point --44.72 (estimate)-50.32°C smolecule.comlookchem.comchemicalbook.com
Density -0.8690.89g/cm³ smolecule.comlookchem.comchemicalbook.com
Water Solubility (logS) -3.5 (estimate)--mol/L chemeo.com
Octanol/Water Partition Coefficient (logP) 4.9 (estimate)3.50854.0- chemeo.comsmolecule.comchemsrc.com
Vapor Pressure 0.1--kPa chemeo.com

Note: Data for this compound is limited; values for isomers are provided for comparison and as surrogates in modeling.

Metabolite Identification in Degradation Processes of Substituted Benzenes

The biodegradation of substituted benzenes, such as this compound, is a critical process that determines their environmental persistence. Degradation can occur under both aerobic and anaerobic conditions, leading to a variety of metabolic intermediates. wikipedia.orgenviro.wiki The specific metabolites formed depend on the microbial communities present and the prevailing environmental conditions. nih.gov

Under anaerobic conditions , which are common in subsurface environments like contaminated aquifers and sediments, the primary activation mechanism for alkylbenzenes is through a fumarate (B1241708) addition reaction. frontiersin.orgpsu.edunih.gov This process, catalyzed by enzymes like benzylsuccinate synthase, involves the addition of the alkyl side chain to a fumarate molecule. frontiersin.orgpsu.edu For alkylbenzenes with alkyl chains longer than a methyl group, this addition typically occurs at the sub-terminal carbon (C2) of the alkyl chain. geologyscience.ru Following the initial fumarate addition, the resulting succinate (B1194679) conjugate undergoes further metabolism, often through a modified β-oxidation pathway, eventually leading to the cleavage of the aromatic ring. psu.edugeologyscience.ru Studies on various C1 to C4 alkylbenzenes have confirmed this pathway, identifying the corresponding alkylbenzylsuccinic acid metabolites as key indicators of in situ anaerobic biodegradation. frontiersin.orgnih.gov

Under aerobic conditions , microorganisms utilize oxygen-dependent enzymes, such as monooxygenases and dioxygenases, to initiate the degradation of alkylbenzenes. nih.gov The degradation can proceed via two main routes:

Oxidation of the alkyl side chain : Monooxygenases can hydroxylate the butyl group of this compound. This can lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids. nih.govresearchgate.net

Oxidation of the aromatic ring : Dioxygenases can attack the benzene (B151609) ring, incorporating two oxygen atoms to form a dihydrodiol. nih.gov This intermediate is then further oxidized to a catechol, which undergoes ring cleavage. nih.gov

The identification of these metabolites is crucial for assessing the extent of natural attenuation at contaminated sites and for developing effective bioremediation strategies. wikipedia.org While specific metabolite studies for this compound are not widely available, the established degradation pathways for other structurally similar alkylbenzenes allow for the prediction of its likely transformation products.

Interactive Data Table: Predicted Metabolites of this compound Degradation

Degradation ConditionInitial ReactionPredicted Intermediate MetabolitesAnalogous Compounds StudiedSource(s)
Anaerobic Fumarate Addition(1-(2-methylphenyl)butyl)succinic acid, (2-(2-methylphenyl)butyl)succinic acidToluene, Xylenes, Ethylbenzene, n-Hexane frontiersin.orgpsu.edugeologyscience.ru
Aerobic Side-Chain Oxidation1-(2-Methylphenyl)butan-1-ol, 2-(2-Methylphenyl)butan-2-ol, corresponding ketones and carboxylic acidsEthylbenzene, Butylbenzene (B1677000) nih.gov
Aerobic Ring Dioxygenation3-Butyl-4-methyl-catechol, corresponding dihydrodiolsToluene, Xylenes nih.gov

Advanced Analytical Methodologies for 1 Butyl 2 Methylbenzene Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For aromatic hydrocarbons such as 1-butyl-2-methylbenzene, both gas and liquid chromatography offer distinct advantages.

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC) for Aromatic Hydrocarbons

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The choice of the stationary phase is critical for resolving isomers and closely related compounds.

Comprehensive two-dimensional gas chromatography (GCxGC) represents a significant advancement over conventional GC, offering a substantial increase in peak capacity and resolving power. chromatographyonline.com This technique employs two columns with different stationary phases, providing a more detailed separation of complex samples. chromatographyonline.com GCxGC is particularly effective for analyzing intricate hydrocarbon mixtures, such as those found in petroleum products and environmental samples, where co-elution is a common issue in single-dimension GC. acs.orgcsic.eschrom-china.com The enhanced separation capabilities of GCxGC allow for the detailed characterization of aromatic hydrocarbon fractions. chrom-china.com

Liquid Chromatography (LC) for Complex Mixtures

Liquid chromatography (LC) is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile. thermofisher.com In the context of alkylbenzenes, LC, particularly high-performance liquid chromatography (HPLC), can be used to separate components in complex mixtures. nih.gov The separation mechanism in LC is based on the analyte's interaction with both the stationary phase and the mobile phase (a liquid solvent).

Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating aromatic hydrocarbons. researchgate.net The elution order is typically related to the hydrophobicity of the compounds. For instance, in the analysis of alkylbenzenes, the retention time generally increases with the length of the alkyl chain. researchgate.net LC is also instrumental in separating derivatives of alkylbenzenes, which may be necessary for certain analytical strategies. scribd.comnih.gov

Hyphenated Techniques for Enhanced Characterization

Hyphenation involves coupling a separation technique, like GC or LC, with a powerful detection method, most commonly mass spectrometry (MS). This combination provides both separation and structural identification of the analytes.

GC-Mass Spectrometry (GC-MS) for Trace Analysis of Butylmethylbenzenes

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile organic compounds. filab.fr After separation by the GC column, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. GC-MS is a standard method for determining aromatics in various matrices, including gasoline, and can be used for the trace analysis of butylmethylbenzenes. thermofisher.com The use of selected ion monitoring (SIM) mode can further enhance the sensitivity and selectivity for target analytes. gcms.cz

A typical GC-MS analysis involves:

Sample Injection: Introduction of the sample into the heated injector of the GC.

Separation: Separation of the mixture components on the GC column.

Ionization: Ionization of the separated compounds in the MS source.

Mass Analysis: Separation of the ions based on their mass-to-charge ratio.

Detection and Data Analysis: Detection of the ions and generation of a mass spectrum for identification. rsc.orgnih.gov

LC-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

For non-volatile derivatives of alkylbenzenes or when dealing with complex matrices that are not suitable for GC, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. thermofisher.com LC-MS is particularly useful for analyzing polar and high-molecular-weight compounds. nih.gov The development of interfaces like electrospray ionization (ESI) has made the coupling of LC and MS seamless and robust. nih.gov

LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by allowing for the fragmentation of a selected parent ion and the analysis of its product ions. nih.gov This is highly beneficial for quantifying trace levels of analytes in complex environmental or biological samples. nih.govshimadzu.com For example, LC-MS/MS has been successfully used for the determination of alkylbenzene sulfonates and their degradation products in environmental samples. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Studies of Alkylbenzenes

Effective sample preparation is a critical step to ensure accurate and reliable analytical results. The goal is to isolate the analytes of interest from the sample matrix and concentrate them to a level suitable for detection.

Common sample preparation techniques for alkylbenzenes include:

Solid-Phase Extraction (SPE): This technique is widely used to extract and concentrate analytes from liquid samples. nih.govthermofisher.cn The sample is passed through a cartridge containing a solid sorbent that retains the analytes. The analytes are then eluted with a small volume of a suitable solvent. Automated SPE systems can improve reproducibility and sample throughput. thermofisher.cn

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. jst.go.jp The analytes partition into the fiber coating and are then thermally desorbed into the GC injector. Headspace SPME (HS-SPME) is particularly useful for volatile compounds in solid or liquid matrices. filab.fr

Liquid-Liquid Extraction (LLE): A conventional method where the analytes are partitioned between two immiscible liquid phases.

In some cases, derivatization may be necessary to improve the chromatographic behavior or detectability of the analytes. For example, non-volatile compounds can be converted into more volatile derivatives for GC analysis. Esterification is a common derivatization reaction used for acidic analytes. researchgate.net

Below is an interactive data table summarizing typical analytical parameters for the analysis of related alkylbenzenes.

ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Typical Column Capillary column (e.g., DB-5, HP-5ms)C18 or other reversed-phase column
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Solvent mixture (e.g., Acetonitrile/Water) scribd.com
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV Detector, Fluorescence Detector, Mass Spectrometer (MS)
Typical Analytes Volatile aromatic hydrocarbonsAlkylbenzenes and their derivatives (e.g., sulfonates) shodex.com
Sample Volatility RequiredNot required

Here is a data table outlining research findings on the detection limits for alkylbenzene derivatives using different techniques.

Analytical TechniqueAnalyteDetection LimitReference
SPE-LC-MS/MSBenzylsuccinates0.006 - 0.029 µg/L nih.gov
Direct Injection-LC-MS/MSBenzylsuccinates0.61 - 1.5 µg/L nih.gov
In-tube SPME-LCLinear Alkylbenzene Sulfonates0.02 - 0.10 µg/l jst.go.jp
LC-ESI-MS (Wastewater)C10-C13 LAS10 ng L⁻¹ - 1.5 µg L⁻¹ nih.gov
LC-ESI-MS (Sewage Sludge)C10-C13 LAS0.4 - 120 µg kg⁻¹ nih.gov

Challenges and Advancements in Complex Mixture Analysis in Environmental and Industrial Contexts

The accurate detection and quantification of this compound in environmental and industrial settings are frequently complicated by the inherent complexity of the sample matrices. Environmental samples, such as soil, water, or air, and industrial products, like fuels or solvents, contain a multitude of compounds that can interfere with analytical procedures. This section details the primary challenges encountered and the modern analytical advancements developed to overcome them.

Challenges in Complex Mixture Analysis

Matrix Effects

One of the most significant hurdles in the analysis of this compound is the influence of the sample matrix. Matrix effects occur when non-target compounds in a sample alter the analytical response of the target analyte, leading to either signal enhancement or suppression. chromatographyonline.com This can result in significant quantification errors. In gas chromatography-mass spectrometry (GC-MS), for example, matrix components can coat active sites within the GC inlet system, which protects analytes like this compound from thermal breakdown and leads to a matrix-induced signal enhancement. chromatographyonline.com Conversely, in techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization process, typically causing signal suppression. chromatographyonline.com

A study on ignitable liquid residues in wildfire debris highlighted that matrix effects from materials like gravel and soil could lead to a 9% potential for false-positive identifications. mdpi.com The complexity of consumer product substrates also makes the simultaneous detection of multiple harmful substances, including aromatic hydrocarbons, a difficult task. mdpi.com Correcting for these matrix effects is crucial for obtaining reliable quantitative data. chromatographyonline.comcloudfront.net

Isomeric Complexity

This compound belongs to the alkylbenzene family, which is characterized by a large number of structural isomers. Compounds such as other butylbenzene (B1677000) isomers, trimethylbenzenes, and ethyl-dimethylbenzenes often coexist in industrial streams and environmental contamination sites. mdpi.comwindows.net These isomers possess very similar physicochemical properties and boiling points, which makes their separation by conventional chromatographic methods exceptionally challenging. rsc.orgmsu.eduvurup.sk

The co-elution of these isomers can lead to misidentification and inaccurate quantification. For instance, detailed hydrocarbon analysis (DHA) of refinery naphtha streams reveals a complex mixture of paraffins, isoparaffins, olefins, naphthenes, and aromatics, where the separation of specific aromatic isomers is a primary analytical goal. windows.net Similarly, in synthetic organic chemistry, the nitration of monoalkyl benzenes produces ortho, meta, and para isomers that require effective separation techniques, such as gas chromatography, for accurate analysis. core.ac.uk The separation of these isomer mixtures is a practical concern in both synthesis and analysis. msu.edu

Low Concentrations and Sample Weathering

In environmental contexts, this compound and other volatile organic compounds (VOCs) are often present at trace levels (parts-per-billion or lower), pushing the limits of analytical sensitivity. nih.gov Furthermore, environmental samples are subject to weathering processes like evaporation, dissolution, and biodegradation. mdpi.com These processes alter the chemical composition of the original contaminant mixture. For instance, weathered petroleum found in groundwater can form an unresolved complex mixture (UCM), where the multitude of altered compounds results in a broad, unresolved signal in a chromatogram, masking the presence of individual compounds like this compound. Analysis of fire debris is also challenging due to interfering factors such as pyrolysis products from the substrate and the evaporation of the ignitable liquid during a fire. mdpi.com

Table 1: Challenges in the Analysis of this compound in Complex Matrices

ChallengeDescriptionImpact on AnalysisCited Sources
Matrix Effects Interference from non-target compounds in the sample matrix (e.g., soil, consumer products).Causes signal enhancement or suppression, leading to inaccurate quantification and potential false positives. chromatographyonline.commdpi.commdpi.com
Isomeric Complexity Coexistence of multiple structural isomers (e.g., other butyl-methylbenzenes, alkylbenzenes) with similar chemical properties.Leads to chromatographic co-elution, complicating separation, identification, and accurate measurement. windows.netrsc.orgmsu.educore.ac.uk
Low Concentrations Presence of the analyte at trace levels (ppb or ppt) in environmental samples.Requires highly sensitive analytical methods and often pre-concentration steps to achieve detectable levels. nih.gov
Sample Weathering Alteration of the original chemical mixture due to environmental processes like biodegradation and evaporation.Can lead to the formation of unresolved complex mixtures (UCMs), making identification of the original components difficult. mdpi.com

Advancements in Analytical Methodologies

To address the challenges of analyzing this compound in complex matrices, researchers have developed and refined several advanced analytical strategies.

Advanced Chromatographic Techniques

The evolution of gas chromatography has been pivotal in enhancing the separation of complex mixtures. The development of specialized GC columns with novel stationary phases, such as those based on calixarenes, has demonstrated high selectivity for separating aromatic isomers, including alkylated benzenes. rsc.org For detailed hydrocarbon analysis, long (e.g., 100-150 m) and highly efficient capillary columns are employed to resolve the hundreds of components present in petroleum fractions. windows.net

Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool. By employing two columns with different separation mechanisms, GC×GC provides a significant increase in peak capacity and resolving power compared to single-column GC. mdpi.com This is particularly advantageous for analyzing complex samples like fire debris, as it can separate ignitable liquid components from matrix interferences and pyrolysis products. mdpi.com

Improved Sample Preparation and Calibration

Effective sample preparation is key to mitigating matrix effects and improving detection limits. Miniaturized sample preparation techniques, such as solid-phase microextraction (SPME), allow for the extraction and pre-concentration of volatile analytes from various matrices, thereby enhancing sensitivity. nih.gov

To counteract quantitative errors from matrix effects, matrix-matched calibration is a widely adopted strategy. mdpi.com This involves preparing calibration standards in a blank matrix that is compositionally similar to the samples being analyzed. mdpi.comresearchgate.net This approach helps to compensate for signal modifications caused by the matrix. chromatographyonline.com When a suitable blank matrix is not available, the method of standard additions can be used. cloudfront.netontario.ca This technique involves adding known quantities of the analyte to aliquots of the actual sample, allowing for the determination of the native concentration by extrapolation, thereby correcting for matrix-specific interferences. ontario.ca

Advanced Data Analysis

The large and complex datasets generated by modern analytical instruments, especially GC×GC-MS, necessitate the use of advanced statistical and chemometric tools for data processing and interpretation. mdpi.com Multivariate analysis techniques, such as Principal Component Analysis (PCA), can be used to discern patterns in the data and differentiate between sample groups (e.g., contaminated vs. background samples). mdpi.com In a study on wildfire debris, advanced statistical analysis of GC-MS data, including the use of volcano plots, was required to fully characterize cross-contamination and identify statistically significant marker compounds that could differentiate between samples despite strong matrix effects. mdpi.com

Table 2: Advancements in Analytical Techniques for this compound

AdvancementDescriptionBenefit for AnalysisCited Sources
Advanced Chromatography Use of comprehensive two-dimensional gas chromatography (GC×GC) and specialized capillary columns (e.g., calixarene-based).Provides significantly higher resolution and separation of isomers and complex mixtures. windows.netrsc.orgmdpi.com
Matrix-Matched Calibration Preparing calibration standards in a matrix that mimics the sample.Compensates for signal enhancement or suppression, leading to more accurate quantification. chromatographyonline.commdpi.comresearchgate.net
Method of Standard Additions Spiking sample aliquots with known amounts of the analyte to determine concentration.Corrects for matrix effects when a blank matrix is unavailable. cloudfront.netontario.ca
Advanced Data Analysis Application of chemometric and statistical methods (e.g., PCA, volcano plots) to analyze large datasets.Helps identify patterns, differentiate sample groups, and find significant marker compounds in complex data. mdpi.com

Isomerism and Positional Effects in Butylmethylbenzene Systems

Comparative Studies of 1-Butyl-2-methylbenzene and its Isomers

The study of butylmethylbenzene isomers provides a clear window into how subtle changes in molecular structure can have profound effects. These isomers, while sharing the same molecular formula (C11H16), exhibit different behaviors due to steric and electronic effects. stenutz.eusolubilityofthings.com

Conformation-Specific Spectroscopy of Alkylbenzenes and Their Rotational Isomers

Spectroscopic techniques are powerful tools for distinguishing between the rotational isomers (conformers) of flexible molecules like alkylbenzenes. By analyzing the vibrational and electronic spectra, researchers can identify the presence of different conformers and deduce their geometries.

Fluorescence-dip infrared (FDIR) spectroscopy has been employed to study the C-H stretch region of various alkylbenzenes. rsc.org This method allows for the examination of individual conformers. For instance, in a series of n-alkylbenzenes, distinct spectral features arise from different alkyl chain conformations. rsc.org The asymmetric methyl C-H stretch transitions, for example, typically appear as a doublet in the spectra. rsc.org The region between 2850–2870 cm⁻¹ is particularly sensitive to the conformation of the CH₂ groups. rsc.org

Laser-induced fluorescence (LIF) spectroscopy is another key technique. Studies on n-propylbenzene have identified two distinct conformers, while butylbenzene (B1677000) exhibits at least four. researchgate.net The analysis of high-resolution fluorescence excitation spectra can reveal conformation-specific homogeneous widths, indicating that different conformers can have different rates of intramolecular vibrational redistribution (IVR) in their excited electronic states. researchgate.net

Supersonic molecular jet spectroscopy has been used to study non-rigid aromatic molecules, including isomers of isobutyl-methylbenzene. dtic.mil This technique can distinguish between torsional isomers arising from rotation around different bonds. dtic.mil For example, two conformations have been observed for both 1-isobutyl-2-methylbenzene and 1-isobutyl-3-methylbenzene. dtic.mil

The following table summarizes key spectroscopic data for distinguishing alkylbenzene isomers:

Spectroscopic TechniqueKey ObservablesApplication to Isomerism
Fluorescence-Dip Infrared (FDIR) Spectroscopy C-H stretch region (2800–3000 cm⁻¹)Distinguishes between alkyl chain conformations. rsc.org
Laser-Induced Fluorescence (LIF) Spectroscopy Electronic origins and Franck-Condon progressionsIdentifies and characterizes different rotational isomers (conformers). researchgate.net
Supersonic Molecular Jet Spectroscopy Time-of-flight mass spectrometry (TOFMS)Observes conformational isomers based on torsional isomerism. dtic.mil
High-Resolution ¹H NMR Spectroscopy Chemical shifts and coupling constantsDetermines the ratio of regioisomeric products in reactions like nitration. sciepub.comsciepub.com

Structure-Reactivity Relationships Among Alkylbenzene Isomers

The isomeric structure of alkylbenzenes plays a crucial role in their chemical reactivity, particularly in electrophilic aromatic substitution reactions. The position and size of the alkyl groups influence both the rate of reaction and the regioselectivity of the substitution.

Alkyl groups are generally activating and ortho-, para-directing in electrophilic aromatic substitutions. chemguide.co.uk However, the steric bulk of the substituent can significantly affect the product distribution. For instance, in the nitration of toluene (B28343), the product distribution is approximately 58.5% ortho, 37% para, and 4.5% meta. msu.edu In contrast, for tert-butylbenzene, the increased steric hindrance from the bulky tert-butyl group leads to a product mixture of 16% ortho, 8% meta, and 75% para. msu.edu This demonstrates that a larger alkyl group can hinder attack at the ortho position.

The reactivity of alkylbenzenes is also evident in oxidation reactions. While alkyl groups are generally resistant to oxidation, they become susceptible when attached to a benzene (B151609) ring. chemguide.co.uklibretexts.org The benzylic carbon, the carbon atom directly attached to the aromatic ring, is particularly reactive. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl side chain to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com

The following table illustrates the effect of the alkyl substituent on the product distribution in nitration reactions:

AlkylbenzeneOrtho Product (%)Meta Product (%)Para Product (%)
Toluene58.54.537
tert-Butylbenzene16875

Synthesis and Characterization of Substituted Butylmethylbenzene Derivatives and Analoguesrsc.orgCurrent time information in Bangalore, IN.benchchem.com

The synthesis of substituted butylmethylbenzene derivatives often involves standard aromatic substitution reactions, with careful consideration of the directing effects of the existing alkyl groups. For example, the Friedel-Crafts alkylation is a common method for introducing alkyl groups onto a benzene ring, although it can be prone to rearrangements. msu.edu

The synthesis of specific isomers often requires multi-step procedures. For instance, the preparation of p-tert-butylbenzaldehyde derivatives can be achieved by the bromination of p-tert-butyltoluene under side-chain halogenation conditions, followed by saponification. google.com This process avoids undesired bromination on the aromatic nucleus or the tert-butyl group. google.com

The characterization of these synthesized derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for determining the substitution pattern on the benzene ring. Infrared (IR) spectroscopy helps to identify functional groups, and mass spectrometry confirms the molecular weight and fragmentation patterns.

For example, in the characterization of 1-azido-2-methylbenzene, ¹H NMR reveals distinct signals for the aromatic protons and a singlet for the methyl group. ¹³C NMR shows characteristic signals for the aromatic carbons and the methyl carbon. The azide (B81097) functional group is readily identified by a strong absorption in the IR spectrum.

Role of 1 Butyl 2 Methylbenzene in Advanced Chemical Transformations and Materials Science

1-Butyl-2-methylbenzene as a Building Block in Complex Organic Synthesis

Alkyl-substituted aromatic compounds, including this compound and its isomers, serve as crucial starting materials and intermediates in the synthesis of more complex molecules. Their utility stems from the reactivity of the aromatic ring and the influence of the alkyl substituents on electrophilic substitution reactions. The specific arrangement and nature of the butyl and methyl groups on the benzene (B151609) ring dictate the compound's physical properties and chemical reactivity, making it a versatile building block in organic chemistry.

While direct applications of this compound as a pharmaceutical precursor are not extensively documented in dedicated studies, the broader class of alkylated benzenes is fundamental to the synthesis of various active compounds. Isomers such as 1-tert-butyl-2-methylbenzene (B89558) are utilized as building blocks for pharmaceuticals and agrochemicals. The synthesis pathways often involve functionalizing the aromatic ring or the alkyl side chains to introduce moieties required for biological activity.

The introduction of a butyl group is a key step in the synthesis of certain pharmaceutically relevant molecules. For instance, n-butylboronic acid is a common reagent in organic synthesis, including the preparation of pharmaceuticals and agrochemicals, used to introduce butyl groups onto other molecular scaffolds. guidechem.com The synthesis of polysubstituted benzenes is a well-established strategy where the directing effects of existing alkyl groups are used to control the position of subsequent functionalization, a core principle in designing complex molecules from simple precursors like butylmethylbenzenes. libretexts.org

Table 1: Role of Butylmethylbenzene Isomers and Related Compounds in Chemical Synthesis

Compound/Class Role in Synthesis End-Product Sector Citation
Alkyl-substituted Benzenes General intermediates and building blocks. Specialty Chemicals, Pharmaceuticals
1-Bromo-2-(tert-Butyl)benzene Precursor for cross-coupling reactions. Pharmaceuticals, Agrochemicals
n-Butylboronic acid Reagent for introducing butyl groups. Pharmaceuticals, Agrochemicals guidechem.com

This compound, also known as o-butyltoluene, is identified as a component of fuel oils and can be utilized in the preparation of biofuel, highlighting its role in the energy sector. chemicalbook.com More broadly, alkyl-substituted benzenes are foundational intermediates for a range of specialty chemicals.

A prominent example from this chemical family is 4-tert-butyltoluene (B18130), which serves as a primary raw material in the production of p-tert-butylbenzoic acid. This derivative is subsequently used in manufacturing unsaturated polyesters and alkyd resins. ospar.org The production of p-tert-butyltoluene is an important industrial process, often involving the alkylation of toluene (B28343) with isobutylene. google.com These transformation pathways underscore how simple butylmethylbenzene structures are converted into value-added specialty chemicals for diverse industrial applications.

Precursor in Pharmaceutical and Agrochemical Intermediate Synthesis

Incorporation of Butylmethylbenzene Moieties into Polymer and Resin Systems

The unique structural characteristics of butylmethylbenzenes, particularly the bulky and hydrophobic nature of the butyl group, make them valuable moieties for incorporation into polymers and resins to modify their properties. Research has demonstrated the successful synthesis of novel polymers by including these structures.

One clear example is the creation of a novel soluble polyimide that contains a 4-tert-butyltoluene moiety. researchgate.net The introduction of this group is intended to influence the polymer's physical properties, such as solubility and thermal stability. In another application, p-tert-butylbenzoic acid, which is directly synthesized from 4-tert-butyltoluene, is a key component in the manufacture of unsaturated polyesters and alkyd resins. ospar.org This demonstrates an indirect but crucial role for butylmethylbenzene in the production of these widely used polymer systems. Furthermore, patents describe the polymerization of methyl-tert-butylstyrenes, which are derivatives of butylmethylbenzenes, to create new polymers with specific characteristics. google.com

Table 2: Applications of Butylmethylbenzene Derivatives in Polymer and Resin Production

Butylmethylbenzene Derivative Resulting Polymer/Resin Application Area Citation
4-tert-Butyltoluene Moiety Soluble Polyimide Advanced Materials researchgate.net
p-tert-Butylbenzoic Acid Unsaturated Polyesters, Alkyd Resins Coatings, Composites ospar.org

Structure-Activity Relationships in Butylmethylbenzene-Derived Functional Materials

The utility of functional groups in polymers is a cornerstone of developing materials with specific properties. cmu.edu When a butylmethylbenzene moiety is incorporated into a polymer chain, its structural features directly influence the final material's properties:

Bulkiness : The tert-butyl group, in particular, is sterically demanding. Its inclusion in a polymer backbone, as seen in polyimides containing a 4-tert-butyltoluene moiety, can disrupt chain packing. researchgate.net This disruption may increase the free volume within the polymer, enhancing its solubility in organic solvents and potentially lowering its glass transition temperature compared to a non-butylated equivalent.

Hydrophobicity : The alkyl groups (butyl and methyl) are nonpolar and hydrophobic. Incorporating these groups increases the polymer's hydrophobicity, affecting its interaction with water and its solubility in different solvents. cmu.edu

Electronic Effects : The alkyl groups are weakly electron-donating, which can influence the electronic properties of the polymer, although this effect is generally less pronounced than its steric and hydrophobic contributions.

This relationship allows for the rational design of new materials. By choosing a specific butylmethylbenzene isomer and controlling its concentration and location within a polymer or resin, chemists can fine-tune the material's mechanical, thermal, and solubility properties for specific applications, from advanced coatings to specialty plastics. ospar.orgcmu.edu

Table 3: Predicted Structure-Property Relationships for Butylmethylbenzene Moieties in Polymers

Structural Feature of Moiety Predicted Effect on Polymer Property Rationale
Steric Bulk (e.g., tert-butyl group) Increased solubility, altered chain packing. Disrupts intermolecular forces and prevents dense packing of polymer chains.
Hydrophobicity (Butyl and Methyl groups) Decreased water absorption, enhanced solubility in nonpolar solvents. The nonpolar nature of the alkyl groups repels water and favors interaction with organic solvents.

Future Research Directions and Emerging Paradigms for 1 Butyl 2 Methylbenzene Studies

Development of Novel Catalytic Systems for Sustainable Synthesis of Alkylbenzenes

The synthesis of alkylbenzenes, including 1-butyl-2-methylbenzene, is a cornerstone of the chemical industry. Future research is increasingly focused on developing sustainable and environmentally benign catalytic systems that offer high efficiency and selectivity.

A significant area of research involves the use of solid acid catalysts, such as zeolites, to replace traditional liquid acids like hydrofluoric acid, which pose environmental risks. researchgate.net Zeolites, with their shape-selective properties, are particularly promising for achieving high selectivity towards specific isomers. researchgate.net For instance, studies on the alkylation of benzene (B151609) and toluene (B28343) with olefins have demonstrated the potential of various zeolites, including HZSM-5, HZSM-12, HY, and Beta zeolites, to produce linear alkylbenzenes (LABs). mdpi.com Research has shown that the catalytic activity and selectivity of zeolites are influenced by factors such as the Si/Al ratio, pore structure, and the presence of mesopores. mdpi.com

Future investigations will likely focus on the design and synthesis of novel zeolite catalysts with optimized properties for the production of specific alkylbenzenes like this compound. This includes exploring hierarchical zeolites that combine microporous and mesoporous structures to improve diffusion and accessibility of active sites. mdpi.com Furthermore, the development of catalysts resistant to deactivation, particularly when using complex feedstock from sources like Fischer-Tropsch synthesis which may contain oxygenated impurities, is a critical research direction. researchgate.net

Beyond zeolites, other catalytic systems are also being explored. These include:

Ionic liquids: These compounds offer advantages in terms of energy consumption and environmental impact. researchgate.net

Metal-organic frameworks (MOFs): These materials offer tunable porosity and active sites. neliti.comacs.orgacs.org

Single-atom catalysts (SACs): These catalysts, with atomically dispersed metal sites, have shown high activity and selectivity in various oxidation and hydrogenation reactions and could be adapted for alkylbenzene synthesis. oup.com

The overarching goal is to develop "green" catalytic systems that are highly active, selective, reusable, and operate under mild conditions, minimizing waste and energy consumption. rsc.orgrsc.org

Table 1: Comparison of Catalytic Systems for Alkylbenzene Synthesis

Catalyst Type Advantages Challenges Key Research Findings
Zeolites High selectivity due to shape-selectivity, reusable, solid acid nature reduces corrosion issues. researchgate.netmdpi.com Deactivation by coking or impurities, diffusion limitations in micropores. researchgate.netmdpi.com HY zeolite shows high selectivity (97-98%) for linear alkylbenzene. Mesoporous zeolites like SBA-15 exhibit high catalytic activities. researchgate.netmdpi.com
Ionic Liquids Low vapor pressure, tunable properties, potential for easy separation and recycling. researchgate.net Cost, potential toxicity and environmental impact of some ionic liquids. Demonstrated effectiveness in Friedel-Crafts alkylation of benzene. researchgate.net
Metal-Organic Frameworks (MOFs) High surface area, tunable pore size and functionality. neliti.comacs.orgacs.org Stability in reaction conditions, cost of ligands. Promising for selective adsorption and separation of aromatic compounds. acs.orgacs.orgnih.gov
Single-Atom Catalysts (SACs) Maximum atom efficiency, unique electronic properties leading to high activity and selectivity. oup.com Stability of single atoms under reaction conditions, scalable synthesis. High efficiency in selective oxidation and hydrogenation reactions. oup.com

Advanced Spectroscopic Probes for Real-time Reaction Monitoring of Aromatic Transformations

Understanding the intricate mechanisms of aromatic transformations requires sophisticated analytical techniques that can monitor reactions in real time. Future research will increasingly rely on advanced spectroscopic probes to gain deeper insights into the kinetics, intermediates, and pathways involved in the synthesis and conversion of this compound.

Vibrational spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy , is a powerful tool for this purpose. clu-in.org Time-resolved FTIR can provide structural information about reaction intermediates and track their formation and decay on various timescales. unipr.it This technique can be applied in situ to monitor species adsorbed on catalyst surfaces, providing a direct window into the catalytic cycle. unipr.it For instance, combining UV/Vis spectroscopy with multivariate curve resolution (MCR) has been used to monitor the transformation of organic dyes. mdpi.com

Raman spectroscopy offers complementary information to FTIR and is less susceptible to interference from water, making it suitable for aqueous reaction systems. mdpi.com The development of portable and robust spectroscopic instruments will facilitate their integration into industrial processes for real-time quality control and optimization. frontiersin.org

Future directions in this area include:

The application of ultrafast spectroscopic techniques (pico- and femtosecond) to probe the initial steps of photochemical and catalytic reactions. unipr.it

The use of advanced data analysis techniques, such as chemometrics and machine learning, to deconvolve complex spectral data and extract meaningful kinetic and mechanistic information. frontiersin.org

The development of novel spectroscopic probes, including fluorescent sensors, for the highly sensitive and selective detection of specific aromatic compounds and their transformation products. nih.gov

High-Throughput Computational Screening for New Derivatives and Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. High-throughput computational screening (HTCS) is an emerging paradigm that allows for the rapid evaluation of vast virtual libraries of compounds, accelerating the discovery of new derivatives of this compound with desired properties and potential applications.

Using methods like density functional theory (DFT) , researchers can predict a wide range of properties, including electronic structure, reactivity, and thermodynamic stability. nih.gov This information can be used to screen for derivatives with enhanced performance in areas such as:

Adsorbents: Screening for derivatives with high affinity and selectivity for specific pollutants. For example, large-scale computational screening of metal-organic frameworks (MOFs) has identified promising candidates for the capture of benzene, toluene, ethylbenzene, and xylene (BTEX) isomers. acs.orgacs.orgnih.gov

Organic electronics: Identifying derivatives with suitable electronic properties for use in organic light-emitting diodes (OLEDs) and other electronic devices. chemrxiv.org

Biologically active compounds: Screening for derivatives with potential therapeutic applications by predicting their interaction with biological targets. nih.gov

The development of large, curated computational databases of aromatic systems provides a valuable resource for these screening efforts. chemrxiv.org Future research in this area will focus on:

Improving the accuracy and efficiency of computational methods to handle larger and more complex molecules.

Integrating machine learning and artificial intelligence to develop predictive models that can accelerate the screening process.

Combining computational predictions with experimental validation to create a synergistic workflow for materials discovery. nih.gov

Table 2: Computational Approaches for Screening Alkylbenzene Derivatives

Computational Method Application Key Advantages
Density Functional Theory (DFT) Predicting electronic properties, reaction mechanisms, and thermodynamic stability. nih.gov Provides a good balance of accuracy and computational cost for a wide range of chemical systems. nih.gov
High-Throughput Virtual Screening (HTVS) Rapidly screening large libraries of virtual compounds for desired properties. nih.gov Accelerates the discovery of lead compounds for various applications. nih.gov
Grand Canonical Monte Carlo (GCMC) Simulations Simulating adsorption and separation processes in porous materials. acs.orgnih.gov Enables the prediction of adsorbent performance for specific molecules like BTEX. acs.orgnih.gov
Molecular Dynamics (MD) Simulations Studying the dynamic behavior and stability of molecules and their complexes. nih.gov Provides insights into the interactions between molecules and their environment. nih.gov

Integrated Environmental Remediation Strategies for Alkylbenzenes

The widespread use of alkylbenzenes has led to their presence as environmental contaminants, necessitating the development of effective remediation strategies. nih.govum.edu.my Future research will focus on integrated approaches that combine different techniques to achieve efficient and sustainable cleanup of sites contaminated with compounds like this compound.

Bioremediation , which utilizes microorganisms to degrade contaminants, is a promising and environmentally friendly approach. nih.gov However, the efficiency of bioremediation can be limited by factors such as the bioavailability of the contaminant and the presence of suitable microbial populations. nih.gov

Phytoremediation , the use of plants to remove, degrade, or stabilize contaminants, offers another green solution. epa.gov Plants can take up and metabolize alkylbenzenes, and their root systems can enhance microbial degradation in the surrounding soil (rhizodegradation). epa.govresearchgate.net For example, some plant species have shown the ability to remove a significant percentage of BTEX compounds from contaminated soil. researchgate.net

Advanced oxidation processes (AOPs) , such as the Fenton's reaction, can be used to chemically degrade persistent organic pollutants. scielo.brscielo.br These methods generate highly reactive hydroxyl radicals that can oxidize a wide range of organic compounds. scielo.brscielo.br

Integrated remediation strategies will aim to combine these and other techniques to overcome the limitations of individual methods. For example, a treatment train could involve an initial chemical oxidation step to break down high concentrations of contaminants, followed by bioremediation or phytoremediation to address residual contamination. epa.gov

Future research in this area will focus on:

Understanding the fate and transport of alkylbenzenes in different environmental compartments to design more effective remediation strategies. nih.govum.edu.my

Identifying and engineering microorganisms and plants with enhanced degradation capabilities for specific alkylbenzenes.

Developing cost-effective and sustainable remediation approaches that can be applied to large-scale contaminated sites.

Q & A

Q. What are the standard synthetic routes for 1-butyl-2-methylbenzene, and how do steric effects influence the choice of alkylation agents?

  • Methodological Answer : this compound (CAS 1595-11-5) is typically synthesized via Friedel-Crafts alkylation, where toluene reacts with 1-chlorobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Steric hindrance at the ortho position necessitates careful optimization: lower temperatures (0–25°C) and controlled stoichiometry improve regioselectivity . Alternative routes include catalytic hydrogenation of alkenyl precursors or alkylation using milder agents like butyl triflate to reduce side reactions. Kinetic studies comparing para- and ortho-substitution pathways reveal 20–30% lower yields for ortho products due to steric constraints .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how can conflicting data from different sources be resolved?

  • Methodological Answer :
  • GC-MS : Retention indices (Kovats’ RI) on non-polar columns (e.g., DB-5) provide reliable identification; compare with NIST reference data (RI ≈ 1280–1320) .
  • NMR : ¹H NMR signals for the methyl group (δ 2.3 ppm) and butyl chain (δ 0.9–1.6 ppm) are diagnostic. Discrepancies in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with DEPT-135 and HSQC to resolve ambiguities .
  • IR : Absorbances at 750–780 cm⁻¹ (C-H bending, ortho-substitution) confirm regiochemistry. Contradictions in literature data should be addressed by re-evaluating sample purity and calibration standards .

Q. What are the key physicochemical properties of this compound that affect its behavior in organic reactions?

  • Methodological Answer :
  • LogP : ~4.1 (indicating high hydrophobicity), influencing solvent selection for reactions (e.g., prefer THF over water).
  • Boiling Point : ~210–215°C (requires reflux conditions for prolonged reactions).
  • Stability : Susceptible to oxidation at the benzylic position; use inert atmospheres (N₂/Ar) and antioxidants (BHT) during storage .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the regioselectivity of electrophilic substitutions in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict sites for electrophilic attack. For this compound, meta-directing effects of the methyl group dominate, but steric bulk from the butyl chain reduces accessibility. Solvent effects (PCM models) and transition-state analysis (IRC) refine predictions, aligning with experimental yields (e.g., nitration favors the para position at 60% yield) .

Q. What strategies are employed to mitigate steric hindrance during the synthesis of ortho-substituted alkylbenzenes like this compound?

  • Methodological Answer :
  • Directed ortho-Metalation : Use directing groups (e.g., -OMe) to pre-coordinate with Li or Mg, enabling precise butyl group installation.
  • Microwave-Assisted Synthesis : Enhances reaction rates, reducing side-product formation under high steric demand (e.g., 30% yield improvement at 100°C vs. traditional heating) .
  • Bulky Catalysts : Employ sterically hindered catalysts (e.g., Mes3P) to favor ortho pathways in cross-coupling reactions .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions compared to para-substituted analogs?

  • Methodological Answer : Ortho substitution creates a polarized electronic environment, with the methyl group exerting a stronger electron-donating effect (+I) than the butyl chain. In Suzuki-Miyaura couplings, ortho derivatives exhibit slower reaction kinetics (k ≈ 0.05 min⁻¹) versus para isomers (k ≈ 0.12 min⁻¹) due to hindered Pd catalyst access. Hammett studies (σₚ = -0.17 for methyl) correlate with reduced electrophilicity at the coupling site .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer :
  • Control Experiments : Replicate conditions from conflicting studies (e.g., catalyst loading, solvent purity) to identify variables.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to assess significance. For example, AlCl₃-catalyzed alkylation yields range from 45–65% due to moisture sensitivity; rigorous drying protocols reduce variability .
  • Advanced Analytics : Use LC-MS or 2D NMR to detect trace byproducts (e.g., dialkylated isomers) that may inflate/disguise true yields .

Safety and Handling in Research Settings

Q. What protocols ensure safe handling of this compound in laboratory environments?

  • Methodological Answer :
  • Ventilation : Use fume hoods (minimum airflow 0.5 m/s) to prevent vapor accumulation (vapor pressure ≈ 0.3 mmHg at 25°C).
  • Waste Management : Segregate halogenated solvents (if used in synthesis) from non-halogenated waste; incinerate at ≥1200°C to prevent atmospheric release .
  • Exposure Monitoring : Regular air sampling (OSHA Method 1005) ensures workplace concentrations remain below 50 ppm (ACGIH TLV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.